1H-Indol-5-yl trifluoromethanesulfonate
Description
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Structure
3D Structure
Properties
CAS No. |
128373-13-7 |
|---|---|
Molecular Formula |
C9H6F3NO3S |
Molecular Weight |
265.21 g/mol |
IUPAC Name |
1H-indol-5-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H6F3NO3S/c10-9(11,12)17(14,15)16-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H |
InChI Key |
BUGATQSIGUQQSV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OS(=O)(=O)C(F)(F)F |
Synonyms |
1H-Indol-5-yl trifluoromethanesulfonate |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1h Indol 5 Yl Trifluoromethanesulfonate
Role as an Activated Electrophile and Superior Leaving Group
The triflate group is one of the best leaving groups in organic chemistry, a property attributed to the high stability of the resulting trifluoromethanesulfonate (B1224126) anion. This inherent characteristic makes the C5 position of 1H-Indol-5-yl trifluoromethanesulfonate an electrophilic hotspot, readily participating in reactions where the triflate is displaced by a nucleophile or involved in intramolecular processes.
Nucleophilic Substitution Reactions on the Indole (B1671886) Triflate Core
The electron-withdrawing nature of the triflate group activates the C5 position of the indole ring towards nucleophilic attack. While direct nucleophilic aromatic substitution on unactivated aryl halides is challenging, the use of the triflate leaving group facilitates such transformations. A range of nucleophiles, including amines and thiols, can displace the triflate group to form new carbon-nitrogen and carbon-sulfur bonds, respectively.
The reaction of heteroaryl halides with thiols, for instance, proceeds smoothly in the presence of a base like potassium carbonate. nih.gov This suggests a similar potential for this compound to react with various sulfur-based nucleophiles. Similarly, amines are well-known to act as potent nucleophiles in substitution reactions, readily displacing leaving groups from alkyl halides. youtube.comyoutube.comyoutube.com The high nucleophilicity of amines, which generally increases with basicity, makes them suitable candidates for the substitution of the triflate group on the indole core. masterorganicchemistry.com The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile to form primary amines, offers a classic example of how nitrogen-based nucleophiles can be effectively employed in substitution reactions. libretexts.org
Intramolecular Cyclization and Rearrangement Reactions
The activated nature of the C5-triflate group in this compound also enables its participation in intramolecular cyclization and rearrangement reactions. These reactions are powerful tools for the construction of complex polycyclic and heterocyclic frameworks.
A prominent example of such a reaction is the intramolecular Heck reaction. This palladium-catalyzed process involves the coupling of an aryl or alkenyl halide (or triflate) with an alkene within the same molecule to form a new ring system. wikipedia.org The intramolecular Heck reaction can be used to synthesize a variety of ring sizes and can even be employed to create tertiary and quaternary stereocenters. wikipedia.orgchim.it The reaction can proceed through neutral, cationic, or anionic pathways, with aryl triflates often favoring the cationic pathway, especially in the absence of halide salts. princeton.edu Research has shown that 5-membered ring formation via 5-exo cyclization is a common and facile pathway in intramolecular Heck reactions. researchgate.net Furthermore, intramolecular cascade cyclizations initiated by photogenerated N-amidyl radicals represent another modern approach to synthesizing complex nitrogen-containing polyheterocycles. rsc.orgrsc.org These strategies highlight the potential for designing substrates derived from this compound that can undergo intramolecular cyclizations to yield novel and structurally diverse molecules.
Palladium-Catalyzed Cross-Coupling Reactions of Indole Triflates
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl triflates, including this compound, are excellent substrates for these transformations due to the high reactivity of the C-OTf bond towards oxidative addition to a palladium(0) center.
Suzuki-Miyaura Coupling with Boronic Acids and Esters
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide or triflate, is one of the most widely used cross-coupling methods. This reaction is valued for its mild reaction conditions, broad substrate scope, and the commercial availability and stability of boronic acids. nih.gov
While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the provided search results, the general reactivity of aryl triflates in this reaction is well-established. For instance, the coupling of 3-pyridyl triflates with alkenyl pinacol (B44631) boronates proceeds in good to excellent yields using a palladium catalyst and a base. researchgate.net Similarly, the coupling of unprotected nitrogen-rich heterocycles, such as indoles, with boronic acids has been successfully demonstrated. nih.gov These examples strongly suggest that this compound would be a viable substrate for Suzuki-Miyaura coupling with a variety of aryl- and vinylboronic acids and their esters.
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Triflates This table is a generalized representation based on the reactivity of aryl triflates and may not be specific to this compound.
Stille Coupling Employing Organostannanes
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. chim.it Organostannanes are stable to air and moisture and are compatible with a wide range of functional groups, making the Stille reaction a versatile tool in organic synthesis. cas.cn
Table 2: Examples of Stille Coupling with Vinyl Triflates This table is a generalized representation based on the reactivity of vinyl triflates and may not be specific to this compound.
Sonogashira Coupling for Alkynylation and Alkenylation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate. rsc.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes under mild conditions. rsc.orgbeilstein-journals.org
The reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The Sonogashira coupling of aryl halides with phenylacetylene (B144264) is a well-established transformation. researchgate.net Given that aryl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, this compound is expected to undergo efficient Sonogashira coupling with a variety of terminal alkynes to produce 5-alkynylindoles. These products can serve as valuable building blocks for more complex molecules.
Table 3: Examples of Sonogashira Coupling with Aryl Halides This table is a generalized representation based on the reactivity of aryl halides and may not be specific to this compound.
Negishi Coupling and Other Zinc-Mediated Cross-Couplings
This compound serves as a valuable substrate for Negishi coupling reactions, a powerful method for carbon-carbon bond formation. This palladium-catalyzed cross-coupling reaction involves the use of organozinc reagents. sigmaaldrich.com The reactivity and stability of these organozinc compounds are significantly influenced by their preparation method. sigmaaldrich.com For instance, the use of highly activated Rieke® Zinc allows for the direct reaction with organic halides and triflates, tolerating a variety of sensitive functional groups such as nitriles, esters, and amides. sigmaaldrich.com
The choice of solvent and the presence of activating agents can also play a crucial role in the efficiency of organozinc reagent formation and their subsequent reactivity in Negishi coupling. nih.gov For example, the presence of lithium chloride has been shown to accelerate the formation of organozinc species from zinc metal by enhancing the solubilization of surface organozinc intermediates. nih.gov The speciation of organozinc complexes in solution, which is dependent on concentration and salt additives, can impact the rate of palladium-catalyzed cross-coupling reactions. nih.gov
The general mechanism of the Negishi coupling involves the oxidative addition of the indolyl triflate to a Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the C-5 functionalized indole and regenerate the Pd(0) catalyst.
Table 1: Examples of Organozinc Reagents Used in Cross-Coupling Reactions
| Organozinc Reagent | Formula |
| Diethylzinc | (C₂H₅)₂Zn |
| Phenylzinc bromide | C₆H₅ZnBr |
| Benzylzinc bromide | C₆H₅CH₂ZnBr |
| Cyclopropylzinc bromide | c-C₃H₅ZnBr |
| 2-Pyridylzinc bromide | C₅H₄NZnBr |
This table showcases a selection of commercially available organozinc reagents that can be employed in Negishi and other zinc-mediated cross-coupling reactions.
Heck Reactions for Olefin Coupling
The Heck reaction, a palladium-catalyzed method for the coupling of unsaturated halides or triflates with alkenes, represents a key strategy for the introduction of olefinic substituents at the C-5 position of the indole ring using this compound. enscm.fr This versatile transformation creates a new carbon-carbon bond and is widely utilized in the synthesis of complex organic molecules. enscm.fr The generally accepted mechanism for the Heck reaction begins with the oxidative addition of the indolyl triflate to a Pd(0) catalyst. enscm.fr This is followed by migratory insertion of the olefin into the palladium-carbon bond and subsequent β-hydride elimination to yield the C-5-alkenylated indole product and a palladium-hydride species. enscm.fr The catalytic cycle is completed by the base-assisted reductive elimination of HX to regenerate the active Pd(0) catalyst. enscm.fr
The success of the Heck reaction can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. For instance, in some cases, the reaction can proceed under milder conditions and with lower catalyst loadings by employing specific phosphine (B1218219) ligands. enscm.frnih.gov The electronic and steric properties of these ligands can significantly impact the efficiency of the catalytic cycle. nih.gov Research has also explored the use of directing groups to control the regioselectivity of the Heck reaction, particularly with internal olefins. nih.gov
Table 2: Key Steps in the Heck Reaction Catalytic Cycle
| Step | Description |
| Oxidative Addition | The aryl or vinyl halide/triflate adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |
| Migratory Insertion | The alkene coordinates to the Pd(II) complex and then inserts into the Pd-C bond. |
| β-Hydride Elimination | A hydrogen atom from the carbon β to the palladium is eliminated, forming the alkene product and a hydridopalladium complex. |
| Reductive Elimination | The hydridopalladium complex, in the presence of a base, eliminates HX to regenerate the Pd(0) catalyst. |
This table outlines the fundamental mechanistic steps of the palladium-catalyzed Heck reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the facile synthesis of aryl amines from aryl halides or triflates, such as this compound, and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction has largely superseded harsher, traditional methods for C-N bond formation due to its broad substrate scope and tolerance of various functional groups. wikipedia.org
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the indolyl triflate to a Pd(0) complex. The resulting palladium(II) intermediate then reacts with the amine in the presence of a base to form a palladium amido complex. Finally, reductive elimination from this complex yields the desired 5-aminoindole (B14826) derivative and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle. nih.govwikipedia.org The development of various generations of catalyst systems has continually expanded the scope and applicability of this transformation, allowing for the coupling of a wide array of amines and aryl partners under increasingly mild conditions. wikipedia.org
Table 3: Common Ligands for Buchwald-Hartwig Amination
| Ligand | Abbreviation |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP |
| 1,1'-Bis(diphenylphosphino)ferrocene | DPPF |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos |
| 2-(Dicyclohexylphosphino)biphenyl | DavePhos |
This table lists some of the phosphine ligands that have proven effective in promoting the Buchwald-Hartwig amination reaction.
Influence of Catalyst Quantity and Ligand Systems in Palladium Catalysis
Ligands play a multifaceted role in palladium catalysis. nih.gov They stabilize the palladium center, influence its electronic properties, and control the steric environment around the metal. nih.govmdpi.com The choice of ligand can affect the rate of oxidative addition and reductive elimination, the key elementary steps in many cross-coupling catalytic cycles. enscm.frnih.gov For instance, electron-rich and sterically demanding phosphine ligands are often used to enhance the reactivity of palladium catalysts, enabling the coupling of less reactive substrates under milder conditions. nih.gov The development of specialized ligands, such as bidentate phosphines and N-heterocyclic carbenes (NHCs), has been instrumental in advancing the scope and utility of palladium-catalyzed reactions. wikipedia.orgmdpi.com The interplay between the ligand and the substrate is crucial, and often a specific ligand is required for a particular transformation to proceed efficiently. nih.gov
Table 4: Common Palladium Precatalysts in Cross-Coupling Reactions
| Catalyst | Chemical Formula |
| Palladium(II) acetate | Pd(OAc)₂ |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | Pd(dppf)Cl₂ |
This table presents a selection of common palladium sources used to generate the active catalytic species in various cross-coupling reactions.
Generation and Chemical Transformations of Indolynes from Triflate Precursors
In-situ Generation of Indolynes from Silyltriflate Precursors
Indolynes, highly reactive aryne derivatives of indole, are valuable intermediates for the synthesis of complex, substituted indole structures. nih.govnih.gov A common and effective method for the in-situ generation of indolynes involves the fluoride-induced decomposition of ortho-silyltriflate precursors. nih.gov Specifically, treatment of an appropriate indolyl silyltriflate with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), leads to the formation of the highly strained indolyne intermediate. nih.gov
The synthesis of these indolyne precursors typically starts from commercially available hydroxyindoles. nih.gov The synthetic routes are often versatile, allowing for access to precursors that can generate 4,5-, 5,6-, and 6,7-indolynes. nih.gov A key advantage of this methodology is the ability to generate indolynes under mild conditions, which allows for the subsequent trapping with a variety of nucleophiles and dienes. nih.gov Furthermore, the silyltriflate functionality has been shown to be stable under various reaction conditions, permitting further functionalization of the indole core prior to indolyne generation. nih.gov This modularity significantly enhances the synthetic utility of this approach. nih.gov
Cycloaddition Reactions of Indolynes for Novel Heterocycle Synthesis
Once generated in-situ, indolynes readily participate in cycloaddition reactions, providing a powerful tool for the construction of novel and complex heterocyclic frameworks. nih.govfrontiersin.org A particularly useful transformation is the [4+2] cycloaddition (Diels-Alder reaction) with dienes, such as furans. nih.gov These reactions can lead to the rapid assembly of architecturally challenging polycyclic structures. nih.gov
The regioselectivity of these cycloaddition reactions can be influenced by the position of the aryne within the indole nucleus and the nature of substituents on the diene. nih.gov For instance, 6,7-indolynes have been observed to exhibit remarkable regioselectivity in their cycloadditions with 2-substituted furans. nih.gov Electron-donating groups on the furan (B31954) tend to favor the formation of the more sterically hindered product, while electron-withdrawing groups show the opposite preference. nih.gov This regioselectivity is attributed to the highly polar nature of the 6,7-indolyne, which imparts significant electrophilic substitution character to the cycloaddition. nih.gov In contrast, 4,5- and 5,6-indolynes often show little to no regioselectivity. nih.gov Beyond [4+2] cycloadditions, indolynes can also undergo other formal cycloaddition processes, such as [2+2] cycloadditions, to furnish unique substituted indole derivatives. nih.gov
Acid-Catalyzed Reactions Promoted by Trifluoromethanesulfonate
The triflate group is a potent electron-withdrawing group, rendering the attached carbon atom highly electrophilic. This property is harnessed in various acid-catalyzed reactions, where the triflate either acts as a leaving group to generate a reactive intermediate or as part of a catalyst that activates other substrates.
Friedel-Crafts reactions are fundamental C-C bond-forming processes in aromatic chemistry. In the context of indoles, which are electron-rich heterocycles, these reactions are typically facile. The use of triflate-based catalysts or reagents can enhance efficiency and selectivity.
Metal triflates, such as bismuth(III) triflate (Bi(OTf)₃) and iron(II) triflate (Fe(OTf)₂), have emerged as effective catalysts for Friedel-Crafts reactions involving indoles. acs.orgnih.gov For instance, Bi(OTf)₃ has been used to catalyze a three-component reaction between indoles, α-bromoacetaldehyde acetals, and ketones, which proceeds via a Friedel-Crafts-type alkylation of the indole as the initial step. acs.org Computational studies using Density Functional Theory (DFT) have been employed to understand the mechanism of Friedel-Crafts acylation of indole with anhydrides using various metal triflate catalysts like In(OTf)₃, Y(OTf)₃, Bi(OTf)₃, and La(OTf)₃. tohoku.ac.jp These studies propose that the catalyst plays a crucial role in generating the electrophilic species and directing the regioselectivity of the acylation, favoring the C3-position. tohoku.ac.jp Experimental work has shown that various acid anhydrides, in the presence of metal triflates, effectively acylate indoles to give the C3-acylated products in high yields. acs.org
The triflate group itself can be used to activate a precursor for alkylation. For example, the reaction of N-tosylimines with lithiated bicyclo[1.1.0]butyl sulfoxide (B87167) generates an intermediate that can be cross-coupled with an aryl triflate in a palladium-catalyzed process, demonstrating the utility of aryl triflates as electrophiles in complex synthetic sequences. mdpi.com
Table 1: Examples of Metal Triflate-Catalyzed Indole Acylation
| Indole Substrate | Acylating Agent | Catalyst (mol %) | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| Indole | Acetic Anhydride (B1165640) | Pr(OTf)₃ (5) | MW, 100 °C, 10 min | 3-Acetylindole | 94 |
| Indole | Propionic Anhydride | Pr(OTf)₃ (5) | MW, 100 °C, 10 min | 3-Propanoylindole | 92 |
| Indole | Butyric Anhydride | Pr(OTf)₃ (5) | MW, 100 °C, 10 min | 3-Butanoylindole | 90 |
Data sourced from a study on Friedel–Crafts acylation using metal triflates in deep eutectic solvents. acs.org
Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) is a versatile reagent that serves as both a Lewis acid and a silylating agent. wikipedia.org This dual reactivity is effectively exploited in the Friedel-Crafts additions of indoles to electrophiles like aldehydes and nitrones.
A significant challenge in the reaction of indoles with aldehydes under standard acidic conditions is the formation of bis(indolyl)methanes, the thermodynamically favored 2:1 adducts. richmond.eduacs.org A method mediated by TMSOTf and a trialkylamine base successfully circumvents this issue, allowing for the isolation of the 1:1 adducts. richmond.eduacs.org In this process, TMSOTf activates the aldehyde, facilitating nucleophilic attack by the indole at the C3-position. The intermediate is then trapped as a 3-(1-silyloxyalkyl)indole. richmond.edu This silyl (B83357) ether is stable enough to prevent the formation of the bis(indolyl)methane product. Subsequent deprotection under basic conditions yields the desired hydroxyalkylation product. richmond.eduacs.org
This methodology has been extended to the addition of N-alkylindoles to nitrones. richmond.eduacs.org The TMSOTf-promoted reaction yields 3-(1-(silyloxyamino)alkyl)indoles, effectively suppressing the formation of the 2:1 adducts that are often favored. richmond.eduacs.org The silyloxyamino group can later be deprotected to the corresponding hydroxylamine. richmond.edu A variety of N-alkylindoles and nitrones derived from aromatic, alkenyl, and branched aliphatic aldehydes are compatible with this method, highlighting its broad scope. acs.org
Table 2: TMSOTf-Mediated Friedel-Crafts Addition of N-Methylindole
| Electrophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 1) TMSOTf, i-Pr₂NEt, Et₂O, -78 °C; 2) Pyridine (B92270); 3) TBAF, THF | (1H-Indol-3-yl)(phenyl)methanol | 81 |
| 4-Nitrobenzaldehyde | 1) TMSOTf, i-Pr₂NEt, Et₂O, -78 °C; 2) Pyridine; 3) TBAF, THF | (1H-Indol-3-yl)(4-nitrophenyl)methanol | 84 |
| N,α-Diphenylnitrone | 1) TMSOTf, i-Pr₂NEt, THF, 0 °C; 2) Pyridine | Silyloxyamino adduct | 93 |
| N-Phenyl-α-(4-nitrophenyl)nitrone | 1) TMSOTf, i-Pr₂NEt, THF, 0 °C; 2) Pyridine | Silyloxyamino adduct | 82 |
Data compiled from studies on TMSOTf-mediated additions to aldehydes acs.org and nitrones. acs.org
Mechanistic Elucidation of Indole Triflate Transformations
Understanding the reaction mechanisms involving indole triflates is crucial for optimizing existing methods and designing new synthetic strategies. Key areas of investigation include their behavior in transition metal catalysis and the multifaceted role of the triflate anion.
Aryl triflates, including indole triflates, are important substrates in transition metal-catalyzed cross-coupling reactions. The key initiating step in many of these catalytic cycles is the oxidative addition of the aryl triflate to a low-valent metal center, typically Pd(0) or Ni(0). researchgate.netberkeley.eduresearchgate.net
Kinetic studies on the oxidative addition of phenyl triflate to Pd(BINAP)₂ have shown that the reaction can be first-order in the aryl triflate at low concentrations and zero-order at high concentrations. researchgate.netberkeley.edu This suggests a mechanism where the rate-determining step can switch from oxidative addition to ligand dissociation from the metal complex. researchgate.netberkeley.edu The product of such an oxidative addition is a cationic aryl palladium(II) complex. researchgate.netberkeley.edu
Computational studies have further illuminated the mechanistic pathways. chemrxiv.org For the oxidative addition of aryl triflates to Pd(0), two primary mechanisms are considered: a three-centered concerted mechanism and a more polar nucleophilic displacement (SₙAr-like) mechanism. chemrxiv.org Recent findings suggest that phenyl triflate consistently reacts through a nucleophilic displacement mechanism, regardless of the specific palladium catalyst structure. chemrxiv.org This preference is attributed to the high stability of the resulting triflate anion and the inability of the oxygen atom to effectively donate electron density to the palladium center, which would be required for a concerted pathway. chemrxiv.org This mechanistic insight is critical for understanding and controlling reactivity and selectivity in cross-coupling reactions involving indole triflates.
The trifluoromethanesulfonate anion (TfO⁻) is renowned as an excellent leaving group due to its ability to stabilize a negative charge. nih.gov However, its role in reaction mechanisms can be more complex. While often considered a non-coordinating anion, there is substantial evidence that it can act as a coordinating ligand or even a nucleophile in certain contexts. nih.govfigshare.comacs.org
In catalytic cycles, the triflate anion can coordinate to a cationic metal center. For example, in studies of H₂ activation by a cationic tin(IV) Lewis acid (iPr₃SnOTf), the triflate anion's presence is crucial, and it can form five-coordinate adducts that may be important off-cycle entities. acs.orgnih.gov The coordination of the triflate can modulate the Lewis acidity and reactivity of the catalytic species. figshare.comacs.org Computational studies have indicated that in some systems, the triflate anion can be directly involved in the catalytic pathway, for instance, by mediating the transfer of a silyl group in reactions catalyzed by trialkylsilyl triflates. nih.gov
Pinpointing the transient species that exist along a reaction coordinate is key to a complete mechanistic understanding. A combination of spectroscopic techniques and computational chemistry is often employed for this purpose.
In the study of palladium-catalyzed reactions of aryl triflates, the oxidative addition product, a cationic σ-aryl Pd(II) triflate complex, has been successfully isolated and characterized, in some cases with a coordinating amine ligand. researchgate.netberkeley.edu X-ray crystallography of such a complex, [(BINAP)Pd(Ph)(H₂NR)]OTf, provided definitive structural proof of this key intermediate. researchgate.netberkeley.edu
Computational studies, particularly using DFT, have been instrumental in mapping the energy profiles of reactions involving indole derivatives. For the metal triflate-catalyzed Friedel-Crafts acylation of indole, calculations have been used to compare different proposed pathways and identify the most favorable transition states. tohoku.ac.jp One proposed mechanism involves the catalyst generating a highly electrophilic mixed anhydride intermediate (trifluoromethanesulfonic propionic anhydride), which then reacts with the indole. tohoku.ac.jp An alternative pathway involves the direct reaction of the indole and the acylating agent at the metal center of the catalyst. DFT calculations have helped to determine the Gibbs activation energies for these competing pathways, suggesting the most likely mechanism. tohoku.ac.jp Similarly, for the oxidative addition of aryl triflates to palladium, computational analysis of over 150 transition structures has helped to delineate the factors—such as ligand electronics, sterics, and substrate structure—that favor either a concerted or a nucleophilic displacement mechanism. chemrxiv.org
Functionalization and Derivatization Strategies for 1h Indol 5 Yl Trifluoromethanesulfonate
Regioselective Introduction of Diverse Functional Groups
The C5 position of the indole (B1671886) ring is often challenging to functionalize directly. The use of 1H-Indol-5-yl trifluoromethanesulfonate (B1224126) provides a reliable handle for the regioselective introduction of a variety of functional groups through transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions are particularly prominent in this context. For instance, Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups. By reacting 1H-Indol-5-yl trifluoromethanesulfonate with various boronic acids or their esters in the presence of a palladium catalyst and a suitable base, a carbon-carbon bond is formed exclusively at the C5 position. Similarly, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines, amides, or carbamates have been successfully employed to introduce alkynyl, alkenyl, and nitrogen-containing substituents, respectively.
The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing undesired side reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of many of these coupling reactions.
Table 1: Examples of Regioselective Functionalization of this compound
| Coupling Reaction | Reagent | Catalyst/Ligand | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | 5-Arylindole |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 5-Alkynylindole |
| Heck | Alkene | Pd(OAc)₂/phosphine ligand | 5-Alkenylindole |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃/Xantphos | 5-Aminoindole (B14826) |
Synthesis of Complex Polycyclic Indole Scaffolds
The reactivity of the triflate group in this compound can be harnessed to construct more complex, fused polycyclic indole systems. These scaffolds are often found in natural products and pharmacologically active compounds.
One common strategy involves an intramolecular Heck reaction. If the N1 position of the indole is substituted with a suitable tether containing a terminal alkene, palladium-catalyzed cyclization can occur between the C5 position (via the triflate) and the alkene, leading to the formation of a new ring fused to the indole core. The regioselectivity of the cyclization is generally high, affording specific polycyclic structures.
Another approach is through intramolecular Sonogashira coupling followed by cyclization. An N1-substituted indole with a terminal alkyne can undergo intramolecular coupling to form a tricyclic system. Subsequent functionalization of the newly formed ring can further increase the complexity of the scaffold. These intramolecular cyclizations provide a powerful tool for the rapid assembly of intricate molecular architectures from relatively simple starting materials.
Preparation of N-Protected and Substituted this compound Derivatives
For many synthetic transformations, protection of the indole nitrogen is essential to prevent side reactions and to modulate the reactivity of the indole ring. The N-H proton is acidic and can interfere with many organometallic reagents and basic reaction conditions.
A variety of protecting groups can be readily installed on the nitrogen of this compound. Common protecting groups include sulfonyl derivatives like tosyl (Ts) and benzenesulfonyl (Bs), carbamates such as tert-butyloxycarbonyl (Boc), and simple alkyl or benzyl (B1604629) groups. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its eventual removal. For instance, the Boc group is easily removed under acidic conditions, while sulfonyl groups are generally more robust but can be cleaved under specific reductive conditions.
Furthermore, the indole nitrogen can be substituted with various functional groups that are not necessarily protecting groups but are integral parts of the final target molecule. This can be achieved by N-alkylation or N-arylation prior to or after the introduction of the triflate group at the C5 position.
Table 2: Common N-Protecting Groups for this compound
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride | Reductive cleavage (e.g., Mg/MeOH) |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) |
| Tosyl | Ts | p-Toluenesulfonyl chloride | Reductive cleavage (e.g., SmI₂) |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (e.g., H₂, Pd/C) |
Design and Synthesis of Advanced Indole-Based Building Blocks for Research Purposes
This compound and its derivatives serve as valuable building blocks for the synthesis of more complex molecules for various research applications, particularly in drug discovery and materials science. indole-building-block.com The ability to introduce a wide range of substituents at the C5 position allows for the systematic exploration of structure-activity relationships (SAR).
For example, by coupling different aryl or heteroaryl groups to the C5 position, libraries of 5-substituted indoles can be generated and screened for biological activity. iosrjournals.org These building blocks can be designed to incorporate specific pharmacophores or to mimic the structures of known bioactive natural products.
In the field of materials science, the introduction of electronically active or light-emitting groups at the C5 position can lead to the development of novel organic semiconductors, fluorescent probes, or other functional materials. The versatility of the triflate group allows for the incorporation of a wide range of functionalities, making this compound a key platform for the design and synthesis of tailored molecular components.
Stereoselective Control in the Derivatization of Indole Triflates
Achiral control in the derivatization of indole triflates is a developing area of research. While many of the cross-coupling reactions involving this compound are not inherently stereoselective at the indole core, stereocenters can be introduced in the substituents that are being coupled.
For instance, in a Heck reaction with a chiral alkene, the stereochemistry of the alkene can be preserved or can influence the formation of new stereocenters in the product. More advanced strategies involve the use of chiral ligands on the metal catalyst to induce asymmetry in the reaction. This is particularly relevant in reactions that form a new stereocenter, such as in certain types of reductive Heck reactions or allylic alkylations.
While examples specifically detailing stereoselective derivatization of this compound are still emerging, the principles established for other aryl triflates can be applied. The development of new chiral ligands and catalytic systems is expected to expand the scope of stereoselective transformations for this important class of indole derivatives.
Computational and Theoretical Investigations of 1h Indol 5 Yl Trifluoromethanesulfonate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and properties of molecules. google.com By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost, making it well-suited for the study of medium-sized organic molecules like 1H-Indol-5-yl trifluoromethanesulfonate (B1224126). google.com
Geometry Optimization and Conformational Landscapes
The initial step in the computational analysis of 1H-Indol-5-yl trifluoromethanesulfonate involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G(d), are used to find this optimal geometry. researchgate.net
For this compound, the geometry is largely defined by the planar indole (B1671886) ring and the tetrahedral arrangement of the trifluoromethanesulfonate group. The key geometrical parameters of interest include bond lengths, bond angles, and dihedral angles. The planarity of the indole ring is a critical feature, and computational studies on similar substituted indoles have shown that the sum of the angles around the indole nitrogen is nearly 360°, confirming its sp²-hybridization. researchgate.net The orientation of the trifluoromethanesulfonate group relative to the indole ring is a key aspect of its conformational landscape. Rotation around the C5-O bond of the triflate group can lead to different conformers. DFT calculations can map this rotational energy landscape, identifying the most stable conformer and the energy barriers between different orientations. nih.gov In related N-(1-ethoxyvinyl)pyridinium triflates, DFT calculations have successfully predicted the global energy minimum conformation, which was in excellent agreement with experimental crystal structures. nih.govmdpi.com
Table 1: Predicted Geometrical Parameters for this compound (Analogous Systems)
| Parameter | Predicted Value | Reference Compound(s) |
| C-N Bond Lengths (indole ring) | ~1.37-1.39 Å | Substituted Indoles researchgate.net |
| C-C Bond Lengths (indole ring) | ~1.36-1.45 Å | Substituted Indoles researchgate.net |
| C5-O Bond Length | ~1.40-1.42 Å | Phenyl Trifluoromethanesulfonate |
| S-O (ester) Bond Length | ~1.58 Å | Phenyl Trifluoromethanesulfonate |
| S-O (sulfonyl) Bond Lengths | ~1.42 Å | Phenyl Trifluoromethanesulfonate |
| S-C Bond Length | ~1.83 Å | Phenyl Trifluoromethanesulfonate |
| C-F Bond Lengths | ~1.33 Å | Phenyl Trifluoromethanesulfonate |
| Indole-Phenylsulfonyl Dihedral Angle | 75-90° | 1-(Phenylsulfonyl)indole (B187392) Derivatives researchgate.net |
Note: The data presented in this table is based on computational studies of analogous compounds and serves as a predictive framework for this compound.
Analysis of Electronic Structure, Molecular Orbitals, and Frontier Orbitals
The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of the electron distribution within the molecule. The trifluoromethanesulfonate group is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole ring. This electron-withdrawing effect can be quantified by analyzing the Mulliken or Natural Bond Orbital (NBO) charges on the atoms.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For substituted indoles, DFT calculations have shown that electron-withdrawing substituents, such as the triflate group, tend to lower the energy of the HOMO and LUMO. researchgate.net This can affect the molecule's susceptibility to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule provides further clues about its reactive sites. In many indole derivatives, the HOMO is localized on the indole ring, particularly the pyrrole (B145914) moiety, while the LUMO may be distributed over the entire molecule or localized on the substituent.
Table 2: Predicted Electronic Properties for this compound (Analogous Systems)
| Property | Predicted Value/Observation | Reference Compound(s) |
| HOMO Energy | Lowered due to electron-withdrawing triflate group | Substituted Indoles researchgate.net |
| LUMO Energy | Lowered due to electron-withdrawing triflate group | Substituted Indoles researchgate.net |
| HOMO-LUMO Gap | Influenced by the triflate substituent | Substituted Indoles researchgate.net |
| Electron Density | Reduced on the indole ring, particularly at the ortho and para positions to the triflate group | General electronic effects |
Note: The data in this table is qualitative and based on established principles and computational studies of similar molecular systems.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)
DFT calculations can predict various spectroscopic parameters, which can be compared with experimental data for validation of the computational model.
Vibrational Frequencies (IR Spectroscopy): By calculating the second derivatives of the energy with respect to the atomic coordinates, one can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. Key vibrational modes for this compound would include the N-H stretch of the indole ring, C=C stretching modes of the aromatic system, and the characteristic strong symmetric and asymmetric stretching vibrations of the S=O and C-F bonds in the triflate group.
Chemical Shifts (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. Predicted ¹H and ¹³C NMR chemical shifts can be compared to experimental spectra to aid in signal assignment and structure verification. The electron-withdrawing nature of the triflate group is expected to cause a downfield shift (higher ppm) for the protons and carbons of the indole ring, especially those in close proximity to the substituent. For instance, ¹⁹F NMR is particularly useful for triflate-containing compounds, and its chemical shift can be predicted computationally. rsc.org
Examination of Solvent Effects on Molecular Properties and Reactivity
Chemical reactions are typically carried out in a solvent, and the solvent can have a significant impact on the properties and reactivity of the solute. Computational models can account for solvent effects using either explicit or implicit solvation models.
Implicit Solvation Models: Models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net These models are computationally efficient and can provide valuable insights into how the solvent affects the molecule's geometry, electronic structure, and reaction energetics. For a polar molecule like this compound, the presence of a polar solvent is expected to stabilize the ground state and any charged or polar transition states.
Explicit Solvation Models: In this approach, a number of solvent molecules are explicitly included in the calculation. While computationally more demanding, this method can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the N-H group of the indole and a protic solvent.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to characterize experimentally.
Potential Energy Surface Scans and Reaction Pathway Mapping
To understand a chemical reaction, it is essential to map out the potential energy surface (PES) that connects the reactants to the products. A PES scan involves systematically changing a specific geometric parameter (e.g., a bond length or angle) and calculating the energy at each point. This allows for the identification of energy minima (reactants, intermediates, and products) and saddle points (transition states).
For this compound, computational studies can be used to explore various reaction pathways. For example, in the context of its synthesis from 5-hydroxyindole, computational modeling can elucidate the mechanism of the triflation reaction. Studies on the synthesis of similar triflates have suggested a concerted mechanism where the S-N bond formation and S-F bond breaking occur simultaneously. researchgate.net A detailed computational study would involve locating the transition state for this process and calculating the activation energy.
Furthermore, this compound can serve as a precursor for the generation of highly reactive intermediates like indolynes. nih.govrsc.org Computational studies on related systems have been instrumental in understanding the regioselectivity of nucleophilic additions to indolynes. nih.gov By mapping the PES for the formation of the indolyne from the triflate precursor and its subsequent reactions, one can predict the favored reaction pathways and product distributions.
Transition State Characterization and Activation Energy Calculations
In the computational study of chemical reactions involving this compound, the characterization of transition states is a critical step. Transition state theory provides a framework for understanding reaction rates by examining the properties of the highest energy point along the reaction coordinate, known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction's kinetics.
Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize transition states. These calculations can elucidate reaction mechanisms, predict product formation, and explain observed selectivity. For instance, in palladium-catalyzed cross-coupling reactions, where aryl triflates are common substrates, DFT calculations can identify the transition states for key steps like oxidative addition, transmetalation, and reductive elimination.
Research on related vinyl triflate systems in enantioselective catalysis has shown that the energy of a transition state can be significantly influenced by subtle molecular interactions. acs.org For example, an agostic interaction, where a C-H bond interacts with the palladium center, was found to stabilize the transition state, thereby lowering the activation energy for a specific pathway. acs.org Similar principles apply to reactions with this compound, where interactions between the indole nucleus, the triflate group, and the catalyst's ligands can dictate the energetic landscape of the reaction.
The activation energy barrier is a crucial parameter derived from these studies. By comparing the calculated activation energies for different potential pathways, researchers can predict the most likely reaction mechanism. For example, in a hypothetical Suzuki coupling reaction of this compound, computational analysis might compare the activation barriers for the oxidative addition step with different phosphine (B1218219) ligands on the palladium catalyst.
Table 1: Hypothetical Activation Energy (Ea) for Oxidative Addition in a Suzuki Coupling Reaction
| Catalyst System | Ligand | Calculated Ea (kcal/mol) | Transition State Geometry |
| Pd(0)L2 | Ligand A | 18.5 | Trigonal bipyramidal |
| Pd(0)L2 | Ligand B | 16.2 | Distorted square planar |
| Pd(0)L2 | Ligand C | 20.1 | Trigonal bipyramidal |
This table is illustrative and provides hypothetical data based on principles of transition state calculations in cross-coupling reactions.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built on the principle that the structure of a molecule dictates its function. For indole-containing compounds, QSAR is a powerful tool for designing new molecules with enhanced potency and for predicting the activity of untested analogues.
The process involves generating a set of molecular descriptors for a series of related compounds, such as derivatives of this compound. These descriptors quantify various aspects of the molecular structure, including:
Steric descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Hydrophobic descriptors: Related to the molecule's partitioning between polar and non-polar phases (e.g., LogP).
Topological descriptors: Related to the connectivity of atoms in the molecule.
Once the descriptors are calculated, statistical methods like Partial Least Squares Regression (PLSR) or Genetic Algorithms (GA) are used to build a mathematical model that links the descriptors to the observed activity. semanticscholar.org In studies on 5-(1H-indol-5-yl) derivatives, 3D-QSAR models have successfully identified key structural features for biological activity. semanticscholar.org For example, a model might indicate that bulky, electronegative groups at a specific position on the indole ring are favorable for inhibitory activity against a particular enzyme. semanticscholar.org
The predictive power of a QSAR model is assessed through rigorous internal and external validation, using statistical parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (pred_r²). semanticscholar.org A robust QSAR model can then be used to screen virtual libraries of compounds, prioritizing the synthesis and testing of candidates with the highest predicted activity.
Table 2: Example of a 2D-QSAR Model for a Hypothetical Series of Indole Derivatives
| Model | Statistical Parameter | Value | Interpretation |
| Model 1 | r² | 0.92 | 92% of the variance in activity is explained by the model. |
| q² | 0.75 | Good internal predictive ability. semanticscholar.org | |
| pred_r² | 0.87 | Excellent external predictive ability for new compounds. semanticscholar.org |
This table presents typical statistical parameters used to validate a QSAR model, with values based on published studies on indole derivatives. semanticscholar.org
Intermolecular Interactions and Non-Covalent Bonding in Triflate Systems
The behavior of this compound in condensed phases (solution or solid-state) and its interaction with biological targets are governed by a complex network of intermolecular and intramolecular non-covalent interactions. nsf.gov These interactions, while much weaker than covalent bonds, are collectively crucial for determining molecular conformation, crystal packing, and ligand-receptor binding. youtube.comresearchgate.net
Key non-covalent interactions relevant to the this compound system include:
Hydrogen Bonding: The N-H group of the indole ring is a strong hydrogen bond donor. The oxygen atoms of the sulfonate group in the triflate moiety are potent hydrogen bond acceptors. This can lead to the formation of strong intermolecular hydrogen bonds, significantly influencing crystal structure and solubility.
π-Interactions: The electron-rich indole ring can participate in various π-interactions. These include π-π stacking, where two indole rings stack face-to-face or face-to-edge, and N-H···π interactions, where the pyrrole N-H bond points towards the π-cloud of another aromatic ring. nsf.gov
C-H···π and C-H···O/F Interactions: The C-H bonds of the indole ring and even those from alkyl substituents can act as weak hydrogen bond donors, interacting with the indole π-system or with the electronegative oxygen and fluorine atoms of the triflate group. nsf.gov
Halogen Bonding: Although fluorine is the least polarizable halogen, the C-F bonds of the trifluoromethyl group can potentially act as halogen bond donors under specific circumstances, interacting with electron-rich sites.
Repulsive Interactions: Steric repulsion also plays a critical role in defining the molecular structure by preventing atoms from becoming too close, balancing the attractive forces to dictate the final geometry. nsf.gov
Computational tools like Non-Covalent Interaction (NCI) analysis are invaluable for visualizing and quantifying these weak interactions. nsf.govresearchgate.net NCI plots can reveal the regions of space where attractive (e.g., hydrogen bonding, van der Waals) and repulsive forces are dominant, providing a detailed picture of the forces that stabilize a particular molecular conformation or crystal lattice. nsf.gov
Table 3: Summary of Potential Non-Covalent Interactions in this compound Systems
| Interaction Type | Donor Group | Acceptor Group | Typical Energy (kcal/mol) |
| Hydrogen Bond | Indole N-H | Triflate S=O | 3 - 10 |
| π-π Stacking | Indole Ring | Indole Ring | 1 - 5 |
| N-H···π | Indole N-H | Indole π-system | 1 - 3 nsf.gov |
| C-H···π | Indole C-H | Indole π-system | 0.5 - 2 nsf.gov |
| C-H···O | Indole C-H | Triflate S=O | 0.5 - 2.5 |
This table summarizes the key non-covalent interactions and provides generally accepted energy ranges.
Advanced Spectroscopic and Analytical Characterization of Indole Triflate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of 1H-Indol-5-yl trifluoromethanesulfonate (B1224126), offering detailed insights into its proton and carbon framework, as well as direct evidence of the trifluoromethanesulfonate group.
¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 1H-Indol-5-yl trifluoromethanesulfonate provides critical information about the number and electronic environment of protons in the molecule. The indole (B1671886) ring protons exhibit characteristic chemical shifts and coupling patterns. The proton on the nitrogen (H1) typically appears as a broad singlet in the downfield region, often above 8.0 ppm, due to its acidic nature.
The protons on the benzene (B151609) portion of the indole ring (H4, H6, and H7) and the pyrrole (B145914) ring (H2 and H3) show distinct signals. The H4 proton is expected to appear as a doublet, coupled to H6. The H6 proton would likely be a doublet of doublets, showing coupling to both H4 and H7. The H7 proton should appear as a doublet, coupled to H6. The protons on the pyrrole ring, H2 and H3, typically appear as multiplets, with their exact shifts and couplings influenced by the electron-withdrawing nature of the triflate group at the 5-position.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on spectral information for analogous indole compounds.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | > 8.0 | br s | - |
| H2 | ~6.6 | m | - |
| H3 | ~7.3 | m | - |
| H4 | ~7.6 | d | ~2.0 |
| H6 | ~7.2 | dd | ~8.5, 2.0 |
| H7 | ~7.5 | d | ~8.5 |
¹³C NMR for Carbon Backbone and Substituent Confirmation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the indole ring and the trifluoromethyl group. The carbon atom attached to the triflate group (C5) will be significantly influenced by the electronegative oxygen and sulfur atoms. The trifluoromethyl carbon itself will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the other indole carbons provide confirmation of the substitution pattern. mdpi.com
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on spectral information for analogous indole compounds.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~103 |
| C3a | ~128 |
| C4 | ~112 |
| C5 | ~145 |
| C6 | ~122 |
| C7 | ~113 |
| C7a | ~135 |
| CF₃ | ~118 (q, ¹JCF ≈ 320 Hz) |
¹⁹F NMR for Trifluoromethanesulfonate Group Analysis
¹⁹F NMR is a powerful technique for specifically detecting the fluorine-containing trifluoromethanesulfonate (triflate) group. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. This is because the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this singlet is characteristic of the triflate group and typically appears in the range of -73 to -79 ppm relative to a standard such as CFCl₃. wiley-vch.de The presence of this signal provides unequivocal evidence for the trifluoromethanesulfonate moiety in the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex regions of the spectrum.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. researchgate.net For instance, cross-peaks would be observed between H6 and H7, and between H6 and H4, confirming their spatial proximity. This is invaluable for differentiating between the various aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. cumhuriyet.edu.tr Each CH group in the molecule will produce a cross-peak, linking the proton resonance to its corresponding carbon resonance. This allows for the definitive assignment of each carbon atom that bears a proton.
Variable Temperature NMR for Conformational and Dynamic Studies
Variable temperature (VT) NMR studies can provide insights into any dynamic processes occurring in the molecule, such as conformational changes or restricted rotation. While this compound is a relatively rigid molecule, VT-NMR could be used to study the rotation around the C5-O bond of the triflate group or to investigate any potential intermolecular interactions at different temperatures. Changes in chemical shifts or the broadening and sharpening of peaks as a function of temperature can be analyzed to determine the energetic barriers of these processes.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.
The N-H stretch of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3400-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring will produce a series of sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net
The triflate group has several strong, characteristic absorptions. The asymmetric and symmetric S=O stretching vibrations are particularly intense and are expected to appear in the regions of 1420-1440 cm⁻¹ and 1210-1220 cm⁻¹, respectively. Additionally, strong bands corresponding to the C-F stretching vibrations of the CF₃ group will be present in the 1200-1100 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound Data based on characteristic vibrational frequencies of functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3400 - 3300 | Medium |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |
| S=O | Asymmetric Stretch | 1440 - 1420 | Strong |
| S=O | Symmetric Stretch | 1220 - 1210 | Strong |
| C-F | Stretch | 1200 - 1100 | Strong |
| C-O | Stretch | 1040 - 1020 | Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound, as it typically produces intact molecular ions with minimal fragmentation. In a relevant example from patent literature, a related compound, 3-(4-(5-bromo-2-azaadamantan-2-yl)-4-oxobutan-2-yl)-1H-indol-5-yl trifluoromethanesulfonate, was analyzed by LC-MS, presumably using an ESI source, to confirm its identity. google.com This underscores the utility of ESI-MS in monitoring reactions involving indole triflates. For this compound, one would expect to observe the protonated molecule [M+H]⁺ in positive ion mode ESI-MS.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy for Electronic Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. The indole scaffold is known to be chromophoric and fluorescent. The introduction of the electron-withdrawing trifluoromethanesulfonate group at the 5-position is expected to influence the electronic properties of the indole ring.
A typical UV-Vis spectrum of an indole derivative would exhibit absorption bands corresponding to π-π* transitions. The position and intensity of these bands for this compound would provide information about its conjugation system. While specific UV-Vis data for this compound is not available, related indole compounds are known to absorb in the UV region.
Similarly, the fluorescence emission spectrum would reveal the energy of the first excited singlet state and the quantum yield of fluorescence. The nature and position of substituents on the indole ring are known to significantly affect its fluorescence properties.
Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, HPLC)
Chromatographic methods are fundamental for the purification and assessment of the purity of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions involving this compound and for preliminary purity checks. The retention factor (Rf) value is dependent on the eluent system used and the nature of the stationary phase.
Strategic Applications in Advanced Organic Synthesis and Drug Discovery Research
1H-Indol-5-yl Trifluoromethanesulfonate (B1224126) as a Versatile Intermediate for Complex Molecule Synthesis
The true synthetic power of 1H-Indol-5-yl trifluoromethanesulfonate lies in the reactivity of the triflate group. As a sulfonate ester of the strong triflic acid, the triflate is an excellent leaving group, far more reactive than corresponding halides in many catalytic cycles. This heightened reactivity makes it an ideal electrophilic partner for a host of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.
Key transformations that leverage the reactivity of indole (B1671886) triflates include:
Suzuki-Miyaura Coupling: This reaction pairs the indole triflate with an organoboron reagent (like a boronic acid or ester) to form a new carbon-carbon bond, typically to create biaryl structures. nih.govnih.gov The conditions are generally mild and tolerant of a wide array of functional groups.
Sonogashira Coupling: This involves the coupling of the triflate with a terminal alkyne, providing a direct route to 5-alkynylindoles. nih.govwikipedia.orgorganic-chemistry.org These products are themselves versatile intermediates for further transformations or can be key structural motifs in natural products and materials. libretexts.org
Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond, coupling the indole triflate with a primary or secondary amine. organic-chemistry.orgacs.orgwikipedia.org This is a direct way to synthesize 5-aminoindole (B14826) derivatives, which are prevalent in pharmacologically active compounds. rsc.org
Heck Coupling: While less common for aryl triflates compared to halides, this reaction can couple the indole with an alkene to introduce a vinyl substituent at the 5-position.
The ability to perform these diverse coupling reactions makes this compound a critical node in synthetic pathways. Starting from the readily available 5-hydroxyindole, chemists can forge a wide variety of bonds at a specific position, rapidly building molecular complexity and accessing a broad range of 5-substituted indole derivatives that would be difficult to obtain through other methods.
Contribution to the Development of Indole-Based Scaffolds in Medicinal Chemistry Research
The indole scaffold is a so-called "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. ijpsr.comrsc.org Consequently, the ability to synthesize diverse libraries of indole derivatives for biological screening is crucial for drug discovery. researchgate.netsemanticscholar.org this compound serves as an ideal precursor for generating such libraries.
Medicinal chemists often use substituent variation to conduct Structure-Activity Relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity. rsc.org The C-5 position of the indole ring is a common site for modification. By using this compound as a common intermediate, researchers can efficiently introduce a wide array of chemical groups at this position via the cross-coupling reactions described previously. For example, coupling with different arylboronic acids can explore the effect of various aromatic substituents on receptor binding, while amination with diverse amines can modulate solubility and hydrogen-bonding capabilities.
The table below illustrates the utility of this compound in creating diverse indole-based scaffolds relevant to medicinal chemistry.
| Reaction Type | Coupling Partner Example | Resulting C-5 Substituted Scaffold | Potential Therapeutic Area |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 5-Phenyl-1H-indole | Anticancer, Anti-inflammatory |
| Buchwald-Hartwig Amination | Morpholine | 5-(Morpholin-4-yl)-1H-indole | CNS disorders, Kinase inhibitors |
| Sonogashira Coupling | Ethynyltrimethylsilane | 5-Ethynyl-1H-indole | Antiviral, Metabolic disorders |
| Heck Coupling | Styrene | 5-Styryl-1H-indole | Antineoplastic |
| Cyanation | Zinc Cyanide | 1H-Indole-5-carbonitrile | Enzyme inhibitors |
This table presents representative examples of scaffolds that can be synthesized. The specific therapeutic applications are illustrative of areas where such indole derivatives are actively investigated.
This strategic approach accelerates the drug discovery process, allowing for the rapid synthesis and evaluation of novel compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. nih.gov
Utilization in the Total Synthesis of Complex Natural Products and Alkaloid Analogs
The total synthesis of natural products is the ultimate test of synthetic methodology, often requiring the assembly of highly complex, stereochemically rich structures. uni-bayreuth.deepfl.ch Indole alkaloids, a vast family of natural products, are frequent targets of total synthesis due to their intricate architectures and potent biological activities. nih.govnih.govsemanticscholar.org
Aryl and vinyl triflates are valuable intermediates in total synthesis because their high reactivity allows for the formation of key bonds under mild conditions, often late in a synthetic sequence when the substrate is already complex and sensitive. acs.orgnih.gov While a specific, published total synthesis explicitly starting from this compound is not prominently documented, its utility can be inferred from syntheses employing analogous triflates. For example, vinyl triflates have been used in Suzuki cross-coupling reactions to construct the core of researchgate.netacs.org-fused indole heterocycles. nih.gov
In a representative synthetic strategy, a complex fragment of a natural product, prepared through a separate route, could be coupled to the indole core using this compound. For instance, in the synthesis of a biaryl-linked indole alkaloid, a Suzuki-Miyaura reaction could be envisioned where a complex boronic acid fragment is coupled to the C-5 position of the indole triflate. This strategy is particularly powerful for creating analogs of natural products, where the indole portion is kept constant while the coupled fragment is varied to probe biological activity. nih.gov
Development of Novel Synthetic Methodologies Based on Indole Triflate Reactivity
The reliable and high reactivity of the triflate group makes this compound an excellent substrate for developing and testing new synthetic methods. When researchers devise a new catalyst or reaction condition for a cross-coupling reaction, they often turn to challenging or highly reactive substrates to prove the method's robustness and scope. researchgate.net
Aryl triflates like this compound are ideal for this purpose. Their successful coupling demonstrates a catalyst's high activity, as they are often more challenging partners than the corresponding aryl iodides or bromides. acs.org For instance, the development of new phosphine (B1218219) ligands for palladium that enable room-temperature Sonogashira reactions or more efficient Buchwald-Hartwig aminations can be benchmarked using indole triflates. nih.govacs.org Success in these systems indicates a highly effective catalytic process.
Furthermore, the electronic nature of the indole ring itself can influence the reaction, providing a unique electronic environment to test the generality of a new method. Research into stereoselective Suzuki-Miyaura cross-coupling of vinyl triflates has shown that the choice of palladium ligand can control the stereochemical outcome, a finding that is crucial for the synthesis of complex molecules. beilstein-journals.org Similar studies on indole triflates contribute to a deeper understanding of reaction mechanisms and expand the toolkit available to synthetic chemists.
Role in Advanced Materials Science and Catalyst Design (Excluding Industrial Production Details)
Beyond its applications in life sciences, the indole moiety is finding use in the realm of advanced materials and catalysis. The unique electronic and photophysical properties of indole-containing compounds make them attractive candidates for organic electronics, such as in the construction of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
This compound provides a key synthetic entry point for incorporating the indole unit into larger, conjugated polymer systems or for creating bespoke ligands for catalysis. Through cross-coupling reactions, the triflate can be replaced with functionalities that either extend the π-conjugated system or serve as coordination sites for metal ions.
For example:
Polymer Synthesis: Sonogashira or Suzuki polymerization reactions using a di-functionalized indole monomer derived from the triflate could lead to novel conductive or light-emitting polymers.
Ligand Design: The triflate can be substituted with a phosphine, pyridine (B92270), or other coordinating group. The resulting indole-based ligand can then be complexed with a transition metal (e.g., palladium, rhodium, iridium) to form a new catalyst. The indole scaffold can influence the steric and electronic properties of the metal center, potentially leading to catalysts with novel reactivity or selectivity. The synthesis of 5-(thiophen-2-yl)-1H-indazoles via Suzuki coupling highlights the creation of heteroaryl compounds that are motifs in conducting polymers. nih.gov
This strategic functionalization allows for the rational design of materials and catalysts where the indole core is a key performance-enhancing component.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1H-Indol-5-yl trifluoromethanesulfonate?
- Methodological Answer : The compound is typically synthesized via reaction of 1H-indol-5-ol with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonyl chloride in the presence of a base like pyridine or triethylamine. The reaction is conducted under anhydrous conditions in dichloromethane or tetrahydrofuran at 0–25°C. Excess base neutralizes generated acid, improving yield. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Ensure strict moisture control to avoid hydrolysis of the triflate group.
Q. How can researchers ensure purity and characterize this compound?
- Methodological Answer : Purity is assessed using HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. A gradient of acetonitrile/water (0.1% TFA) is recommended. Retention time typically aligns with indole derivatives (~8–10 minutes). Impurity limits should follow pharmacopeial standards (e.g., ≤0.1% for individual unspecified impurities) .
- Characterization : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm the indole backbone (δ 7.2–7.8 ppm for aromatic protons) and triflate group (δ 118–120 ppm for CF3 in <sup>19</sup>F NMR). High-resolution mass spectrometry (HRMS) verifies molecular ion [M+H]<sup>+</sup>.
Advanced Research Questions
Q. How is this compound utilized in synthesizing TEAD protein inhibitors for cancer research?
- Methodological Answer : The triflate group serves as a leaving group in nucleophilic substitution reactions to introduce acrylamide moieties. For example, reacting the compound with acrylamide derivatives under Pd-catalyzed cross-coupling forms (1H-indol-5-yl)acrylamide inhibitors. Optimize conditions (e.g., Pd(PPh3)4, DMF, 80°C) to minimize byproducts. Biological activity is validated via Hippo-YAP1/TAZ signaling pathway assays .
- Data Contradiction Resolution : If low yields occur, screen alternative catalysts (e.g., Pd(OAc)2/XPhos) or solvents (DMA instead of DMF). Confirm intermediate stability via <sup>19</sup>F NMR to detect triflate hydrolysis.
Q. What role does this compound play in cross-coupling reactions, and how can efficiency be optimized?
- Methodological Answer : The triflate group enables Suzuki-Miyaura couplings with aryl boronic acids. Use Pd(dba)2 (2 mol%) and SPhos ligand (4 mol%) in THF/water (3:1) at 60°C. For electron-deficient boronic acids, increase temperature to 80°C. Monitor conversion via <sup>19</sup>F NMR (disappearance of triflate signal at δ -75 ppm) .
- Optimization : Pre-purify boronic acid partners via recrystallization to remove residual Pd. For sterically hindered substrates, employ microwave-assisted conditions (100°C, 30 min) to accelerate coupling.
Q. How should researchers address contradictions in impurity profiles during scale-up synthesis?
- Methodological Answer : Impurities may arise from incomplete triflation (residual indole-OH) or hydrolysis. Use orthogonal analytical methods:
- HPLC-MS identifies hydrolyzed byproducts (e.g., 1H-indol-5-ol).
- Ion chromatography detects sulfate/tosylate contaminants from reagents.
- Compare impurity limits to pharmacopeial guidelines (e.g., USP Sumatriptan standards, Table 1 in ).
- Resolution : Adjust reaction stoichiometry (1.2 equiv Tf2O) and employ scavengers (molecular sieves) to absorb moisture.
Stability and Storage
Q. What are the best practices for storing this compound to ensure stability?
- Methodological Answer : Store in amber vials under inert gas (Ar/N2) at 4°C in a desiccator (RH <10%). Conduct stability studies via accelerated degradation (40°C/75% RH for 14 days) to assess hydrolysis. Use Karl Fischer titration to monitor moisture content in stored batches .
Applications in Medicinal Chemistry
Q. How is this compound applied in synthesizing 5-HT receptor agonists?
- Methodological Answer : The indole core is functionalized via Buchwald-Hartwig amination to introduce aminoethyl groups, forming tryptamine analogs. For example, coupling with 2-(methylamino)ethyl bromide under CuI/L-proline catalysis yields precursors to 5-HT agonists like sumatriptan. Validate receptor binding via radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
